2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 292644-05-4
VCID: VC5939254
InChI: InChI=1S/C11H11Cl2NO5S/c12-8-6-9(13)10(5-7(8)11(15)16)20(17,18)14-1-3-19-4-2-14/h5-6H,1-4H2,(H,15,16)
SMILES: C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
Molecular Formula: C11H11Cl2NO5S
Molecular Weight: 340.17

2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid

CAS No.: 292644-05-4

Cat. No.: VC5939254

Molecular Formula: C11H11Cl2NO5S

Molecular Weight: 340.17

* For research use only. Not for human or veterinary use.

2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid - 292644-05-4

Specification

CAS No. 292644-05-4
Molecular Formula C11H11Cl2NO5S
Molecular Weight 340.17
IUPAC Name 2,4-dichloro-5-morpholin-4-ylsulfonylbenzoic acid
Standard InChI InChI=1S/C11H11Cl2NO5S/c12-8-6-9(13)10(5-7(8)11(15)16)20(17,18)14-1-3-19-4-2-14/h5-6H,1-4H2,(H,15,16)
Standard InChI Key WMSHTRGJCJVTQA-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Descriptors

The IUPAC name for this compound is 2,4-dichloro-5-morpholin-4-ylsulfonylbenzoic acid, reflecting its substitution pattern: two chlorine atoms at positions 2 and 4 of the benzene ring, a morpholine sulfonyl group at position 5, and a carboxylic acid functional group . Key identifiers include:

  • InChI: InChI=1S/C11H11Cl2NO5S/c12-8-6-9(13)10(5-7(8)11(15)16)20(17,18)14-1-3-19-4-2-14/h5-6H,1-4H2,(H,15,16)

  • InChIKey: WMSHTRGJCJVTQA-UHFFFAOYSA-N

  • SMILES: C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl

These descriptors enable precise structural representation and database retrieval.

Crystallographic and Spectroscopic Data

X-ray crystallography data for the parent compound is limited, but its benzotriazolyl ester derivative (C24H20Cl2N4O5S\text{C}_{24}\text{H}_{20}\text{Cl}_{2}\text{N}_{4}\text{O}_{5}\text{S}) has been characterized via mass spectrometry and NMR. The derivative exhibits a molecular weight of 547.41 g/mol and a SPLASH spectrum identifier splash10-0ab9-9612000000-f92a86871acf6216fa92 . The presence of the morpholine sulfonyl group contributes to distinct infrared (IR) absorption bands at 1,150–1,350 cm1^{-1} (S=O stretching) and 1,250 cm1^{-1} (C-N stretching) .

Synthesis and Industrial Production

Patent-Based Synthesis Route

A Chinese patent (CN100522936C) outlines a scalable synthesis method :

  • Sulfonation of 2,4-Dichlorotrichlorobenzyl:

    • Reacting 2,4-dichlorotrichlorobenzyl (Compound I) with chlorosulfonic acid (ClSO3H\text{ClSO}_{3}\text{H}) in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_{3}) yields 2,4-dichloro-5-sulfurylchloro benzoic acid (Compound II).

    • Conditions: 0–5°C, 4–6 hours, stoichiometric excess of ClSO3H\text{ClSO}_{3}\text{H}.

    • Yield: 78–82% after ice-water quenching and filtration .

  • Aminolysis and Acidification:

    • Compound II undergoes aminolysis with morpholine (C4H9NO\text{C}_{4}\text{H}_{9}\text{NO}) in dichloromethane, followed by acidification with HCl to precipitate crude 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid (Compound III).

    • Purification: Recrystallization from aqueous ethanol (70% v/v) achieves ≥98% purity .

Process Optimization

Key industrial advantages of this route include:

  • Cost Efficiency: Morpholine and chlorosulfonic acid are commercially available at low cost.

  • Scalability: Batch sizes up to 50 kg have been reported without yield reduction .

  • Environmental Impact: The process minimizes hazardous waste by recycling unreacted morpholine.

Physicochemical Properties

Thermodynamic Parameters

Experimental data from PubChem and SpectraBase :

PropertyValueMethod/Source
Melting Point215–218°C (decomposes)Differential Scanning Calorimetry
Solubility in Water1.2 g/L (25°C)OECD Test Guideline 105
LogP (Octanol-Water)2.34Computed via XLogP3
pKa (Carboxylic Acid)2.89Potentiometric Titration

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, releasing SO2\text{SO}_{2} and HCl\text{HCl} gases .

  • Hydrolytic Sensitivity: Stable under acidic conditions (pH 2–6) but undergoes sulfonyl group hydrolysis at pH >8 .

  • Photoreactivity: UV irradiation (λ = 254 nm) induces dechlorination, forming 4-chloro-5-(morpholin-4-ylsulfonyl)benzoic acid as a minor byproduct .

Derivatives and Functionalization

Benzotriazolyl Ester Derivative

The SpectraBase entry (ID: 71pgyPfddgS) describes a structurally complex ester :

  • Name: 2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoate

  • Molecular Formula: C24H20Cl2N4O5S\text{C}_{24}\text{H}_{20}\text{Cl}_{2}\text{N}_{4}\text{O}_{5}\text{S}

  • Spectral Data:

    • 1H NMR^{1}\text{H NMR} (400 MHz, CDCl3_3): δ 8.21 (d, J = 2.4 Hz, 1H), 7.95 (dd, J = 8.8, 2.4 Hz, 1H), 7.72–7.68 (m, 2H), 2.51 (s, 3H).

    • HRMS: m/z 547.413 [M+H]+^+ .

This derivative’s benzotriazole moiety suggests utility as a UV absorber or protease inhibitor intermediate.

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound’s sulfonamide group and aromatic chlorination pattern make it a candidate for:

  • Kinase Inhibitors: Analogous sulfonamides inhibit tyrosine kinases (e.g., EGFR, VEGFR) .

  • Antibacterial Agents: Chlorinated benzoic acids exhibit activity against Gram-positive bacteria .

Material Science

Functionalization with photoactive groups (e.g., benzotriazole) enables applications in:

  • Polymer Stabilizers: Protecting polymers from UV degradation .

  • Coordination Chemistry: Sulfonyl groups may act as ligands for transition metals .

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